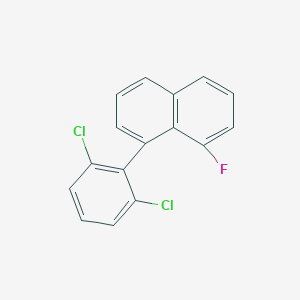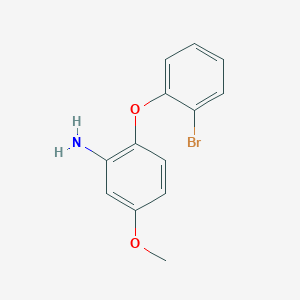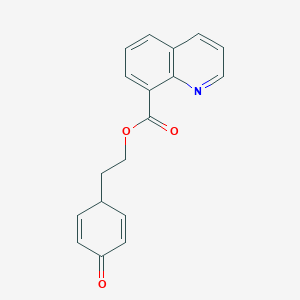
1-(2,6-Dichlorophenyl)-8-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-ジクロロフェニル)-8-フルオロナフタレンは、芳香族炭化水素の一種である有機化合物です。これは、2,6-ジクロロフェニル基とフッ素原子で置換されたナフタレン環の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
1-(2,6-ジクロロフェニル)-8-フルオロナフタレンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、鈴木・宮浦カップリング反応です。これは、広く使用されている遷移金属触媒による炭素-炭素結合形成反応です。 この反応は通常、穏やかな条件下で官能基に耐性のあるパラジウム触媒と有機ホウ素試薬を使用します .
工業的生産方法
1-(2,6-ジクロロフェニル)-8-フルオロナフタレンの工業的生産には、最適化された反応条件を使用して、高収率と高純度を確保する、大規模な鈴木・宮浦カップリング反応が含まれる場合があります。試薬、溶媒、触媒の選択、および反応温度と時間は、工業的合成プロセスにおいて重要な要素です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-8-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
化学反応の分析
反応の種類
1-(2,6-ジクロロフェニル)-8-フルオロナフタレンは、以下を含むさまざまな化学反応を起こします。
置換反応: この化合物は、芳香族環の存在のために、求電子置換反応に参加できます。
酸化および還元反応: この化合物は、特定の条件下で酸化または還元されて、異なる生成物を形成することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン、ニトロ化剤、スルホン化剤などがあります。反応条件には通常、ルイス酸触媒の使用が含まれます。
酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件下で使用できます。
還元反応: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求電子置換は、1-(2,6-ジクロロフェニル)-8-フルオロナフタレンのハロゲン化、ニトロ化、またはスルホン化誘導体の形成につながる可能性があります。
4. 科学研究への応用
1-(2,6-ジクロロフェニル)-8-フルオロナフタレンは、以下を含むいくつかの科学研究用途があります。
化学: この化合物は、より複雑な有機分子の合成における構成単位として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究される場合があります。
医学: その潜在的な製薬中間体または有効成分として研究される場合があります。
産業: この化合物は、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
1-(2,6-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
作用機序
1-(2,6-ジクロロフェニル)-8-フルオロナフタレンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物の効果は、その構造と反応性を変化させることができるさまざまな化学反応を起こす能力によって仲介されます。含まれる正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
6. 類似化合物の比較
類似化合物
- 1-(2,6-ジクロロフェニル)-5-(2,4-ジフルオロフェニル)-7-ピペリジン-4-イル-3,4-ジヒドロキノリン-2(1H)-オン
- 1-(2,6-ジクロロフェニル)-5-(2,4-ジフルオロフェニル)-7-ピペラジン-1-イル-3,4-ジヒドロキノリン-2(1H)-オン
独自性
1-(2,6-ジクロロフェニル)-8-フルオロナフタレンは、ナフタレン環上の特定の置換パターンが、独特の化学的および物理的特性を付与するため、ユニークです。この独自性は、他の同様の化合物がそれほど効果的ではない可能性のある特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
- 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One
- 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinolin-2(1h)-One
Uniqueness
1-(2,6-Dichlorophenyl)-8-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C16H9Cl2F |
|---|---|
分子量 |
291.1 g/mol |
IUPAC名 |
1-(2,6-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-12-7-3-8-13(18)16(12)11-6-1-4-10-5-2-9-14(19)15(10)11/h1-9H |
InChIキー |
TZHLJGMKULTDEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=C(C=CC=C3Cl)Cl)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)







![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
